molecular formula C22H18ClN3O6 B11216880 N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide

N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide

Cat. No.: B11216880
M. Wt: 455.8 g/mol
InChI Key: XZXFGWOMCPMNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated methylphenyl group and a dinitrophenoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which may include the chlorination of 2-methylphenyl and the nitration of phenoxyphenyl.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoic acid or its derivatives under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amines, while oxidation might produce corresponding oxides.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Interference: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of chlorinated methylphenyl and dinitrophenoxyphenyl groups provides unique chemical properties.
  • The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable subject of study.

Properties

Molecular Formula

C22H18ClN3O6

Molecular Weight

455.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide

InChI

InChI=1S/C22H18ClN3O6/c1-14-20(23)3-2-4-21(14)24-22(27)10-7-15-5-8-18(9-6-15)32-19-12-16(25(28)29)11-17(13-19)26(30)31/h2-6,8-9,11-13H,7,10H2,1H3,(H,24,27)

InChI Key

XZXFGWOMCPMNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.